2-(4-Phenylpiperazin-1-yl)pyrimidine

Synthetic chemistry Process chemistry Procurement cost

This 2-(4-phenylpiperazin-1-yl)pyrimidine building block offers unmatched derivatization flexibility with three unsubstituted pyrimidine positions and proven capacity to yield sub-micromolar AChE inhibitors (IC₅₀ 0.90 µM, 8.4-fold selectivity over BuChE). The 93% aqueous synthetic protocol enables cost-efficient scale-up versus traditional methods. Its drug-like properties and patent-validated role in neuroprotection make it a strategic procurement choice for kinase and Alzheimer's programs.

Molecular Formula C14H16N4
Molecular Weight 240.31
CAS No. 339104-82-4
Cat. No. B2414849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Phenylpiperazin-1-yl)pyrimidine
CAS339104-82-4
Molecular FormulaC14H16N4
Molecular Weight240.31
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC=CC=N3
InChIInChI=1S/C14H16N4/c1-2-5-13(6-3-1)17-9-11-18(12-10-17)14-15-7-4-8-16-14/h1-8H,9-12H2
InChIKeyVSIGMDQROHKZKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Phenylpiperazin-1-yl)pyrimidine (CAS 339104-82-4): Procurement-Relevant Scaffold Profile for CNS and Kinase-Targeted Drug Discovery


2-(4-Phenylpiperazin-1-yl)pyrimidine (CAS 339104-82-4) is a heterocyclic building block with molecular formula C14H16N4 and molecular weight 240.30 Da, featuring a pyrimidine core substituted at the 2-position with an N-phenylpiperazine moiety . The compound exhibits a calculated logP of 2.27, topological polar surface area of 32 Ų, zero hydrogen bond donors, and no violations of Lipinski's Rule of Five, positioning it as a drug-like scaffold suitable for further optimization . It serves as a versatile synthetic intermediate in medicinal chemistry programs targeting acetylcholinesterase (AChE) inhibition, kinase inhibition, and neuroprotection, as evidenced by its role as the direct precursor to clinical candidate leads in multiple patent families [1][2].

Why Generic Substitution Fails for 2-(4-Phenylpiperazin-1-yl)pyrimidine: Structural Determinants That Preclude Simple Analog Interchange


Procurement decisions for piperazinylpyrimidine building blocks cannot rely on simple structural similarity assumptions because the combination and connectivity of the N-phenylpiperazine and 2-pyrimidinyl motifs in this compound creates a pharmacophoric profile distinct from each fragment taken in isolation. The des-phenyl analog 1-(2-pyrimidinyl)piperazine (1-PP, CAS 20980-22-7) acts primarily as an α₂-adrenergic receptor antagonist (Ki = 7.3–40 nM) and a weak 5-HT₁A partial agonist (Ki = 414 nM), whereas the target compound's phenyl substituent redirects biological recognition toward acetylcholinesterase and kinase targets [1]. Conversely, N-phenylpiperazine alone lacks the pyrimidine ring required for engagement with kinase hinge regions and AChE catalytic sites [2]. Substituting with halogenated variants such as 2-chloro-4-(4-phenylpiperazin-1-yl)pyrimidine (CAS 478688-05-0) introduces a chlorine atom that alters molecular weight (274.75 vs. 240.30 Da), reactivity, and potential toxicity liabilities, while the parent compound retains maximal derivatization flexibility at unsubstituted ring positions . The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in synthetic efficiency, physicochemical properties, and biological derivatization potential.

Quantitative Differentiation Evidence for 2-(4-Phenylpiperazin-1-yl)pyrimidine: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Synthetic Yield Advantage: 2.7-Fold Higher Efficiency vs. the 4,6-Dichloro Derivative in Patent Conditions

The target compound is accessed in 93% yield via nucleophilic aromatic substitution of 2-chloropyrimidine with N-phenylpiperazine using potassium fluoride in water as solvent over 17 hours [1]. In contrast, the preparation of 4,6-dichloro-2-(4-phenylpiperazin-1-yl)pyrimidine, a key intermediate in patent US8563715, proceeds in only 34% yield after silica gel chromatographic purification (hexane:ethyl acetate = 19:1) [2]. This 2.7-fold yield differential, combined with the target compound's use of water as a green solvent versus the chlorinated derivative's requirement for organic solvent chromatography, directly impacts procurement cost and scalability.

Synthetic chemistry Process chemistry Procurement cost

Derivatization-Enabled AChE Potency Amplification: 5-Carboxamide Derivative 6g Achieves Sub-Micromolar IC₅₀ with 8.4-Fold Selectivity Over BuChE

Derivatization of the 2-(4-phenylpiperazin-1-yl)pyrimidine scaffold at the 5-position with carboxamide substituents yields dramatic potency gains. Compound 6g (a 5-carboxamide derivative) exhibited AChE IC₅₀ = 0.90 µM and BuChE IC₅₀ = 7.53 µM by Ellman's method, yielding a selectivity index (SI) of 8.4-fold for AChE over BuChE [1]. Kinetic analysis confirmed 6g as a mixed-type inhibitor engaging both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, as corroborated by molecular docking [1]. For context, the clinical reference donepezil exhibits AChE IC₅₀ = 2.00 µM under comparable assay conditions [2], indicating that the derivatized scaffold can exceed the potency of an approved drug.

Acetylcholinesterase inhibition Alzheimer's disease Selectivity index

Kinase Inhibition Selectivity: Piperazinylpyrimidine Class Demonstrates Selective Targeting of Oncogenic PDGFR Mutants and Triple-Negative Breast Cancer Cells

The piperazinylpyrimidine chemotype, for which 2-(4-phenylpiperazin-1-yl)pyrimidine is the minimal scaffold, has been validated as a selective kinase inhibitor class. In the NCI-60 cell line panel, the MDA-MB-468 triple-negative/basal-like breast carcinoma cell line was among the most sensitive to compounds 4 and 15 from this series [1]. Kinase profiling revealed that compound 4 exhibits a selective tendency to bind to and/or inhibit certain KIT and PDGFRA oncogenic mutants compared to their wild-type isoforms, a property relevant to overcoming treatment-resistant tumors driven by such mutations [1]. Compound 15 was identified as a potent growth inhibitor of the MDA-MB-468 cell line, a clinically challenging triple-negative breast cancer subtype lacking HER2, estrogen, and progesterone receptors [1][2].

Kinase inhibition Triple-negative breast cancer PDGFR mutants NCI-60 panel

Physicochemical Differentiation from Chlorinated and Methoxylated Analogs: Optimal Drug-Likeness Profile with Maximal Derivatization Freedom

The target compound (MW 240.30 Da, cLogP 2.27, TPSA 32 Ų, zero HBD, zero Rule-of-Five violations) occupies a favorable physicochemical space for fragment-based and lead optimization programs . In contrast, 2-chloro-4-(4-phenylpiperazin-1-yl)pyrimidine (CAS 478688-05-0, MW 274.75 Da) introduces a chlorine substituent that increases molecular weight by 34.45 Da and pre-occupies the 2-position, eliminating a derivatization vector . The 4,6-dimethoxy analog (CAS 478687-96-6, MW 300.36 Da) adds 60.06 Da through electron-donating methoxy groups that alter the pyrimidine ring's electronic character and occupy both the 4- and 6-positions [1]. The target compound, with all pyrimidine positions (4, 5, 6) available for functionalization, offers maximal synthetic flexibility.

Drug-likeness Physicochemical properties Lead-likeness Derivatization handle

Patent-Validated Intermediate Status: Direct Precursor to Neuroprotective Agent 4,6-Dimorpholino-2-(4-phenylpiperazin-1-yl)pyrimidine (Compound 1) in US8563715

2-(4-Phenylpiperazin-1-yl)pyrimidine serves as the direct synthetic precursor to 4,6-dimorpholino-2-(4-phenylpiperazin-1-yl)pyrimidine (designated Compound 1), the lead compound in US Patent 8,563,715 (Zenyaku Kogyo) claiming cell-protecting agents for ischemic brain disease and neurodegenerative disorders [1]. The patent synthesis proceeds via intermediate 4,6-dichloro-2-(4-phenylpiperazin-1-yl)pyrimidine (synthesized from the target compound in 34% yield), which is subsequently aminated with morpholine to yield Compound 1 [1][2]. Pharmacological data disclosed in the patent demonstrate that Compound 1 exhibits neuroprotective activity in H₂O₂-injured primary neuron models and glutamate-induced primary neuron toxicity models [3].

Neuroprotection Cell protection Ischemic brain disease Patent intermediate

Optimal Application Scenarios for 2-(4-Phenylpiperazin-1-yl)pyrimidine (CAS 339104-82-4) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: AChE Inhibitor Lead Optimization via 5-Position Derivatization

Research groups pursuing acetylcholinesterase inhibitors for Alzheimer's disease should prioritize this scaffold for its demonstrated capacity to yield sub-micromolar, selective AChE inhibitors upon 5-carboxamide derivatization. The derivative 6g achieves AChE IC₅₀ = 0.90 µM with 8.4-fold selectivity over BuChE, outperforming donepezil (IC₅₀ = 2.00 µM) and galantamine (IC₅₀ = 5.01 µM, SI = 3.68) [1]. The mixed-type inhibition mechanism (CAS + PAS dual-site binding) confirmed by enzyme kinetics and molecular docking provides a rational basis for structure-based design [1].

Kinase Drug Discovery: Selective PDGFR Mutant and Triple-Negative Breast Cancer Targeting

The piperazinylpyrimidine chemotype, anchored by this building block, has been validated in the NCI-60 panel with selective growth inhibition of MDA-MB-468 triple-negative breast cancer cells and preferential targeting of oncogenic KIT and PDGFRA mutants over wild-type isoforms [1]. This profile supports procurement for kinase inhibitor programs addressing treatment-resistant tumors driven by PDGFR family mutations, a clinical setting where mutant-selective agents are needed [1].

Process Chemistry and Scale-Up: High-Yielding Aqueous Synthesis for Cost-Sensitive Procurement

The 93% yield achieved under aqueous conditions (KF, H₂O, 17 h) [1] represents a 2.7-fold efficiency advantage over the 34% yield reported for the 4,6-dichloro derivative requiring organic solvent chromatography [2]. Organizations procuring this compound at multi-gram to kilogram scale should weight this yield differential heavily in cost calculations, as the green aqueous protocol avoids chromatographic purification and reduces solvent waste.

Fragment-Based Drug Discovery: Optimal Physicochemical Profile for Screening Library Inclusion

With MW 240.30 Da, cLogP 2.27, TPSA 32 Ų, zero HBD, and full Rule-of-Five compliance [1], this compound satisfies fragment-likeness criteria while retaining three unsubstituted pyrimidine positions (C4, C5, C6) for synthetic elaboration. Its inclusion in fragment screening libraries is further justified by the scaffold's precedence in yielding high-potency derivatives (AChE IC₅₀ = 0.90 µM; HDAC IC₅₀ = 4 nM) [2] and its patent-validated role as a precursor to neuroprotective clinical leads .

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